5-Methyl-1,3-thiazol-4-amine hydrochloride
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Overview
Description
5-Methyl-1,3-thiazol-4-amine hydrochloride: is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets such as enzymes and receptors .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 5-Methyl-1,3-thiazol-4-amine hydrochloride.
Result of Action
Thiazole derivatives have been reported to have various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the chemical environment could potentially influence their action .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 5-Methyl-1,3-thiazol-4-amine hydrochloride is highly reactive due to the presence of an acidic proton at C-2 This allows the compound to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
. The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism need to be investigated.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Thiazoles are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alternative Methods: Other methods include the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water.
Industrial Production Methods: Industrial production methods for 5-Methyl-1,3-thiazol-4-amine hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives with different functional groups at the C-5 and C-2 positions.
Scientific Research Applications
Chemistry: 5-Methyl-1,3-thiazol-4-amine hydrochloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties .
Medicine: It is investigated for its potential therapeutic applications, including its use as an antitumor or cytotoxic agent .
Industry: In the industrial sector, this compound is used in the production of dyes, biocides, and chemical reaction accelerators .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness: 5-Methyl-1,3-thiazol-4-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-1,3-thiazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-4(5)6-2-7-3;/h2H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGXVLIPFRSMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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